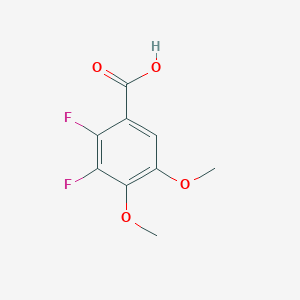

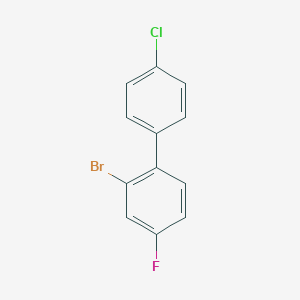

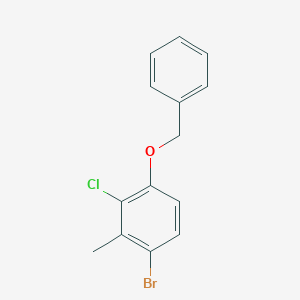

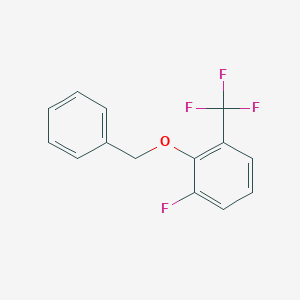

2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene is not well understood. However, it is believed to involve the formation of an intermediate, a benzyloxy radical, which can then react with other molecules to form the desired product. This radical can be formed through a variety of pathways, including the reaction of a Lewis acid with an alkyl halide, the reaction of an alkali metal with a carboxylic acid, and the reaction of a Wittig reagent with an alkyl halide.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have a variety of effects on the human body, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of certain hormones, and the activation of certain receptors. In addition, it may have an effect on the immune system, as well as on the cardiovascular and nervous systems.

Vorteile Und Einschränkungen Für Laborexperimente

2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively stable and can be stored at room temperature. In addition, it is relatively non-toxic and can be handled safely. However, it is also highly flammable and should be handled with caution. Furthermore, it is not soluble in water, so it must be dissolved in an organic solvent before use.

Zukünftige Richtungen

There are a number of potential future directions for the use of 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene. One possibility is the use of this compound as a precursor for the synthesis of novel organic compounds, such as pharmaceuticals and agricultural chemicals. Another potential application is the use of this compound as an intermediate in the synthesis of metal-organic frameworks, which have a variety of potential applications in catalysis, drug delivery, and sensing. Additionally, this compound could be used in the synthesis of polymers, which could have a variety of potential applications in materials science. Finally, it could be used as a starting material in the synthesis of other aromatic compounds, such as heterocycles and fused ring systems.

Synthesemethoden

2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene can be synthesized by a variety of methods, including the Grignard reaction, the Kolbe-Schmitt reaction, and the Wittig reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a Lewis acid, such as boron trifluoride. The Kolbe-Schmitt reaction involves the reaction of a carboxylic acid with an alkyl halide in the presence of an alkali metal, such as sodium or potassium. The Wittig reaction involves the reaction of an alkyl halide with a Wittig reagent, such as a phosphonium salt.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene has been studied extensively for its potential use in a variety of scientific and industrial applications. In particular, it has been investigated as a potential intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and polymers. It has also been studied for its potential use in the synthesis of metal-organic frameworks, which are materials with a wide range of applications in catalysis, drug delivery, and sensing.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Similar compounds have been shown to participate in fluorescence sensing properties towards secondary chemical explosives

Cellular Effects

Compounds with similar structures have shown to target CARM1 within cells

Molecular Mechanism

Similar compounds have been shown to undergo reactions with hydroxylamine to form oximes or hydrazine to form hydrazones

Temporal Effects in Laboratory Settings

Similar compounds have shown geographic and temporal variation in baseline risk and predictor effects

Dosage Effects in Animal Models

Similar compounds have been used in preclinical gene therapy studies for approved products

Metabolic Pathways

Similar compounds have been shown to undergo phase I and phase II metabolic reactions

Transport and Distribution

Similar compounds have shown to play a key role in glucosinolate allocation within a leaf by effectively importing apoplastically localized glucosinolates into appropriate cells

Subcellular Localization

Similar compounds have been predicted to localize in different cellular compartments using deep learning

Eigenschaften

IUPAC Name |

3-bromo-1-fluoro-4-methyl-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-10-7-8-12(16)14(13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXIGNUIFURBAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)